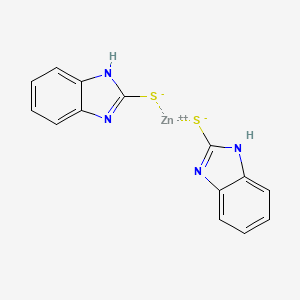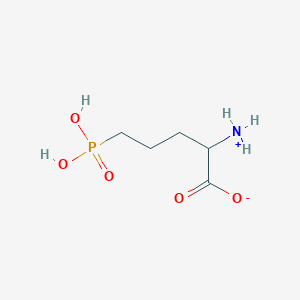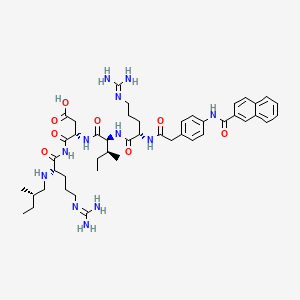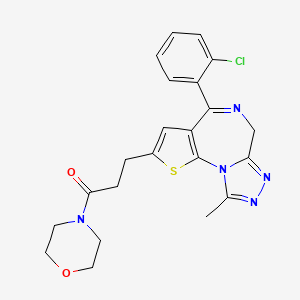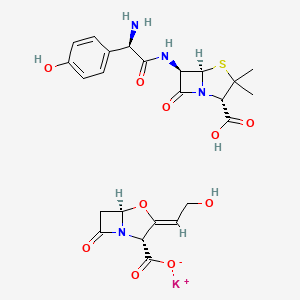
Augmentin
Overview
Description
Augmentin is a widely used antibiotic that contains a combination of amoxicillin and clavulanate potassium. Amoxicillin is a penicillin antibiotic that fights bacteria, while clavulanate potassium is a beta-lactamase inhibitor that helps prevent certain bacteria from becoming resistant to amoxicillin . This combination makes this compound effective against a broad spectrum of bacterial infections, including sinusitis, pneumonia, ear infections, bronchitis, urinary tract infections, and skin infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Augmentin involves the combination of amoxicillin trihydrate and potassium clavulanate. Amoxicillin is synthesized from the basic penicillin nucleus, 6-aminopenicillanic acid, through a series of chemical reactions . Clavulanic acid is derived from the organism Streptomyces clavuligerus and is then converted to potassium clavulanate .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes to produce the raw materials, followed by chemical synthesis and purification steps. The final product is formulated into various dosage forms, including tablets, chewable tablets, and oral suspensions .
Chemical Reactions Analysis
Types of Reactions
Augmentin undergoes several types of chemical reactions, including:
Hydrolysis: The beta-lactam ring in amoxicillin can be hydrolyzed by beta-lactamase enzymes produced by resistant bacteria.
Oxidation and Reduction: These reactions can occur during the metabolic processing of the compound in the body.
Substitution: The amoxicillin component can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Hydrolysis: Catalyzed by beta-lactamase enzymes.
Oxidation: Often involves reactive oxygen species.
Reduction: Can involve reducing agents like hydrogen or metal catalysts.
Major Products Formed
Hydrolysis: Leads to the formation of inactive penicilloic acid derivatives.
Oxidation and Reduction: Various metabolites are formed, which are then excreted from the body.
Scientific Research Applications
Augmentin has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Augmentin involves the synergistic relationship between its two active components:
Comparison with Similar Compounds
Similar Compounds
Amoxicillin: A penicillin-type antibiotic that is effective against a narrower range of bacteria compared to Augmentin.
Amoxicillin/Clavulanate: Another formulation similar to this compound, used to treat infections caused by beta-lactamase-producing bacteria.
Ticarcillin/Clavulanate: A combination used for similar purposes but with a different spectrum of activity.
Uniqueness of this compound
This compound’s uniqueness lies in its combination of amoxicillin and clavulanate potassium, which provides a broad spectrum of activity against both beta-lactamase-producing and non-producing bacteria . This makes it a versatile and effective treatment option for various bacterial infections.
Properties
IUPAC Name |
potassium;(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S.C8H9NO5.K/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4;/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);1,6-7,10H,2-3H2,(H,12,13);/q;;+1/p-1/b;4-1-;/t9-,10-,11+,14-;6-,7-;/m11./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHGNUUWCJZQHO-ZVDZYBSKSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.C1C2N(C1=O)C(C(=CCO)O2)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)O)C.C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27KN4O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
79198-29-1 (parent) | |
| Record name | Amoxicillin mixture with Clavulanate potassium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074469004 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40225477 | |
| Record name | Amoxicillin mixture with Clavulanate potassium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40225477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
602.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74469-00-4 | |
| Record name | Amoxicillin mixture with Clavulanate potassium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074469004 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amoxicillin mixture with Clavulanate potassium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40225477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Clavamox is a combination of two active ingredients: amoxicillin and clavulanate potassium. [, , , , , , , , , ] Amoxicillin is a β-lactam antibiotic that works by inhibiting bacterial cell wall synthesis. It does this by binding to penicillin-binding proteins (PBPs), which are enzymes responsible for the final steps in peptidoglycan synthesis. Clavulanate potassium is a β-lactamase inhibitor, meaning it blocks the action of β-lactamase enzymes produced by some bacteria to resist β-lactam antibiotics. By combining amoxicillin with clavulanate potassium, Clavamox is effective against a broader range of bacteria, including those that are resistant to amoxicillin alone. [, , , , , , , , , ]
ANone: Clavamox is a combination product containing amoxicillin trihydrate and clavulanate potassium.
A: Yes, Clavamox has been successfully used as an alternative to carbenicillin or cefotaxime in Agrobacterium-mediated genetic transformation studies, particularly in chrysanthemum. [, ] It effectively suppresses Agrobacterium growth during the transformation process while demonstrating less inhibitory effects on plant regeneration compared to other antibiotics. [, ]
A: Studies have shown that Clavamox at a concentration of 125 mg/L is suitable for shoot regeneration and producing healthy shoots in chrysanthemum. [, ] This concentration effectively suppresses the growth of Agrobacterium in explants. []
A: Yes, a study demonstrated that a suspension of amoxicillin trihydrate-potassium clavulanate (Clavamox) is an effective monotherapy for treating feline eosinophilic plaques. [] Cats treated with Clavamox showed a statistically significant reduction in lesion size and bacterial infection compared to the placebo group. []
ANone: Dosage information is outside the scope of this scientific Q&A. Please consult a veterinarian for dosage recommendations.
A: High-performance liquid chromatography (HPLC) is a widely used technique to determine the concentration of both amoxicillin and clavulanate potassium simultaneously in various formulations. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



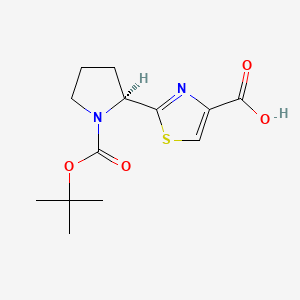
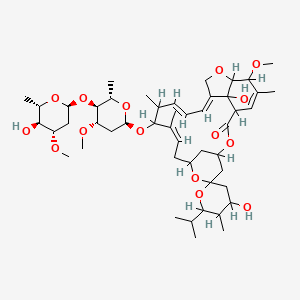
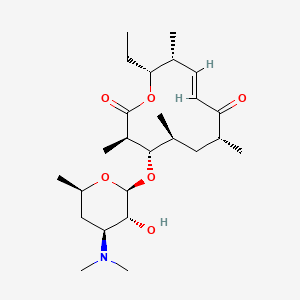
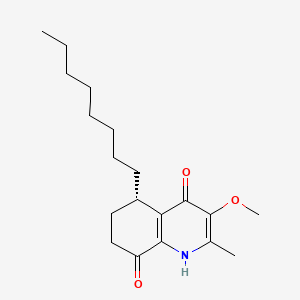
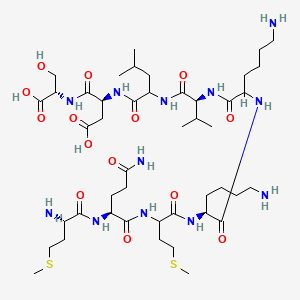
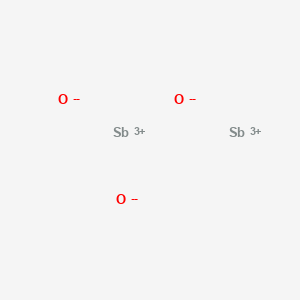
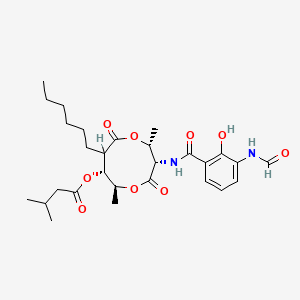
![(11R,24S)-4,19,30-Trimethoxy-10,25-dimethyl-2-oxa-10,25-diazaheptacyclo[22.7.1.13,7.113,17.118,22.06,11.028,32]pentatriaconta-1(32),3,5,7(35),13(34),14,16,18,20,22(33),28,30-dodecaene-16,31-diol](/img/structure/B1666057.png)
